(2-chloro-4-iodophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chloro-4-iodophenyl)methanamine is a chemical compound with the molecular formula C7H7ClIN It is a halogenated aromatic amine, characterized by the presence of both chlorine and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-4-iodophenyl)methanamine typically involves halogenation reactions. One common method is the iodination of 2-chlorobenzylamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds as follows:
2-chlorobenzylamine+I2+H2O2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-4-iodophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form dehalogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzylamines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of dehalogenated benzylamines.
Scientific Research Applications
(2-chloro-4-iodophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-chloro-4-iodophenyl)methanamine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-chloro-4-bromophenyl)methanamine
- (2-chloro-4-fluorophenyl)methanamine
- (2-chloro-4-methylphenyl)methanamine
Uniqueness
(2-chloro-4-iodophenyl)methanamine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C7H7ClIN |
---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
(2-chloro-4-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
InChI Key |
AOJGIFMWSGHUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.